Perfluoroheptane

Description

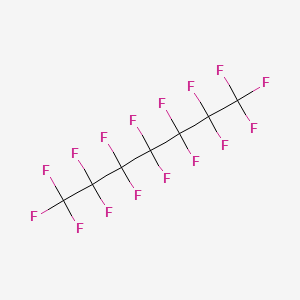

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F16/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUZHRODIJCVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052019 | |

| Record name | Perfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Perfluoroheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

76.4 [mmHg] | |

| Record name | Perfluoroheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-57-9 | |

| Record name | Perfluoroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERFLUOROHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23ZVD1P1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of Perfluoroheptane

Advanced Synthetic Routes for Perfluoroheptane Homologs and Analogs

The synthesis of perfluorinated alkanes, including this compound, relies on established industrial techniques that introduce fluorine atoms into organic molecules.

Electrochemical Fluorination Techniques and Optimization

Electrochemical fluorination (ECF), often referred to as the Simons process, is a significant industrial method for producing perfluorinated compounds, including this compound (C₇F₁₆) . This technique involves the electrolysis of an organic feedstock, such as heptane, in anhydrous hydrogen fluoride (B91410) (HF) clu-in.orgfluorine1.ru. During electrolysis, hydrogen atoms on the organic molecule are systematically replaced by fluorine atoms clu-in.orgfluorine1.ru.

The ECF process is known for its ability to replace all hydrogen atoms with fluorine, leading to perfluorinated molecules clu-in.orgfluorine1.ru. However, the free-radical nature of ECF can also result in carbon skeleton rearrangement, fragmentation, and the formation of a mixture of linear and branched isomers, as well as other by-products clu-in.orgnih.gov. Perfluoro-n-heptane has been identified as a by-product in certain electrochemical fluorination processes involving other organic compounds, underscoring its potential formation within these complex reaction systems researchgate.net.

Optimization of ECF parameters, such as current density, temperature, substrate concentration, and electrolyte composition, is crucial for controlling the yield and isomer distribution of the desired perfluorinated products fluorine1.ruresearchgate.net. While ECF offers advantages like utilizing HF as the fluorine source and relatively straightforward equipment, managing the formation of by-products and ensuring product purity are key considerations fluorine1.ru.

Telomerization Processes for Fluorinated Alkane Production

Telomerization represents another principal industrial pathway for the synthesis of perfluoroalkyl substances, typically yielding linear perfluorinated chains clu-in.orgnih.gov. This process involves the reaction of a perfluoroalkyl iodide (the telogen), such as pentafluoroethyl iodide (C₂F₅I), with a fluorinated alkene (the taxogen), most commonly tetrafluoroethylene (B6358150) (TFE) clu-in.orgnih.gov. This reaction generates a mixture of perfluoroalkyl iodides with progressively longer perfluorinated chains, represented by the general formula C<0xE2><0x82><0x98>F₂<0xE2><0x82><0x98>₊₁(CF₂CF₂)ₙI clu-in.orgnih.gov.

These perfluoroalkyl iodides can be further modified. For instance, subsequent reaction with ethylene (B1197577) can yield compounds like C<0xE2><0x82><0x98>F₂<0xE2><0x82><0x98>₊₁(CF₂CF₂)ₙCH₂CH₂I clu-in.orgnih.gov. These intermediates are vital for the production of various fluorinated chemicals, including fluorotelomer alcohols (FTOHs), which are subsequently used in the synthesis of surfactants and fluoropolymers nih.gov. While telomerization is primarily associated with the production of longer-chain perfluorinated compounds, the underlying chain-extension chemistry is fundamental to the broader family of perfluorinated alkanes and their precursors.

Functionalization and Derivatization Strategies of this compound

Beyond the synthesis of the this compound backbone, strategies exist for its functionalization and derivatization to create specialty chemicals and materials with tailored properties.

Synthesis of this compound-Based Surfactants and Specialty Chemicals

While direct synthesis of this compound-based surfactants is less extensively documented compared to longer-chain analogs, related research highlights relevant derivatization approaches. For example, hemifluorinated surfactants, which incorporate both fluorinated and hydrocarbon segments, have been synthesized. These often utilize precursors such as 1,6-diiodoperfluorohexane (B46685) in radical addition reactions with alkenes to introduce hydrocarbon moieties nih.govacs.org. Such compounds exhibit unique self-assembling properties influenced by the interplay of their fluorinated and hydrocarbon segments nih.govacs.org.

Perfluoroalkyl iodides, often produced via telomerization, serve as key intermediates for synthesizing fluorotelomer alcohols (FTOHs) nih.gov. These FTOHs, in turn, act as precursors for a range of surfactants and fluoropolymers nih.gov. Furthermore, this compound itself can function as an inert solvent in fluorous biphasic catalysis, facilitating the synthesis of functionalized perfluoroalkyl compounds, such as fluoroponytailed carboxylate synthons, by providing a distinct phase for catalyst recovery cdnsciencepub.comnih.gov.

Development of Modified this compound Structures for Specific Applications

The inherent chemical inertness of this compound makes it a valuable solvent for reactions requiring non-reactive conditions, thereby supporting the synthesis of other perfluorinated compounds . In the realm of fluorous biphasic catalysis, this compound serves as a critical solvent for immobilizing catalysts, enabling the selective functionalization of alkanes and alkenes cdnsciencepub.comnih.goviaea.orgingentaconnect.comscilit.com. This approach involves designing catalysts with "fluoroponytailed" ligands or synthons that exhibit solubility in this compound, thereby facilitating efficient catalyst separation and recycling.

The development of modified this compound structures often involves introducing specific functional groups to achieve desired properties. For instance, this compound sulfonic acid (PFHpS) is recognized as a per- and polyfluoroalkyl substance (PFAS) nih.gov, indicating that functionalization routes, such as sulfonation, can yield derived compounds. The creation of perfluoroalkyl compounds with specific structural attributes, including branched isomers or molecules with terminal functional groups, is driven by the need to tailor properties for applications in catalysis, materials science, and specialized chemical synthesis researchgate.netacs.org.

Compound List:

this compound (C₇F₁₆)

Heptane

Perfluoro-n-heptane

1,6-diiodoperfluorohexane

this compound sulfonic acid (PFHpS)

Perfluoroalkyl iodides (CmF₂m₊₁I)

Pentafluoroethyl iodide (C₂F₅I)

Tetrafluoroethylene (TFE)

Fluorotelomer alcohols (FTOHs)

Perfluoroalkyl acids (PFCAs)

Perfluoroalkanesulfonic acid derivatives

Computational and Theoretical Investigations of Perfluoroheptane

Predictive Toxicology and Bioaccumulation Modeling of Perfluoroheptane and Related PFAS

Computational Approaches for Predicting Cross-Species Susceptibility to Perfluoroalkyl Substances (PFAS)

Computational methodologies are increasingly employed to predict the differential susceptibility of various species to per- and polyfluoroalkyl substances (PFAS) oup.comresearchgate.netnih.gov. These approaches are vital for understanding inter-species variations in bioaccumulation and potential toxicity, thereby informing ecological risk assessments and identifying suitable model organisms for toxicity studies oup.comresearchgate.netnih.gov. Tools such as the Sequence Alignment to Predict Across Species Susceptibility (SeqAPASS) are utilized to assess protein sequence and structural conservation across different species, which can indicate similarities or differences in bioaccumulation potential oup.comresearchgate.netnih.gov. Complementary molecular dynamics (MD) simulations are also applied to predict cross-species variations in binding affinities to critical proteins, such as liver fatty acid-binding protein (LFABP) oup.comresearchgate.netnih.gov. Through these methods, researchers aim to identify specific amino acid differences that may influence protein binding and subsequent bioaccumulation oup.comresearchgate.netnih.gov.

However, direct research focusing specifically on this compound using these computational approaches for predicting cross-species susceptibility was not identified in the literature search. While this compound is a member of the broader PFAS class, specific studies detailing its application within SeqAPASS or similar frameworks for inter-species comparison were not found.

Molecular Docking and Dynamics Simulations for Protein-PFAS Binding Affinity

Molecular docking and molecular dynamics (MD) simulations are established computational techniques used to investigate the binding affinity of per- and polyfluoroalkyl substances (PFAS) to biological targets, particularly proteins chemsociety.org.ngnih.govpitt.eduresearchgate.netnih.govclu-in.orgmdpi.comresearchgate.netresearchgate.netnutricion.orgbiorxiv.org. These methods are instrumental in elucidating how PFAS interact with proteins like human serum albumin (HSA) and liver fatty acid-binding protein (LFABP), which are recognized as key determinants of bioaccumulation nih.govpitt.edunih.govmdpi.com. Molecular docking algorithms predict the optimal orientation and binding strength of a ligand to a protein's active site, while MD simulations provide insights into the temporal stability and dynamic behavior of these protein-ligand complexes chemsociety.org.ngpitt.eduresearchgate.netnih.govclu-in.orgnutricion.orgbiorxiv.org. Research indicates that factors such as the carbon chain length and the presence of specific functional groups can significantly influence the binding affinities of PFAS to proteins mdpi.comrcees.ac.cn.

Nevertheless, specific research detailing molecular docking and molecular dynamics simulations performed directly on this compound (C7F16) to assess its protein binding affinity was not identified in the literature search. While studies have explored the binding of various PFAS, including perfluoroheptanoic acid (PFHpA) pitt.edu, to proteins like LFABP, direct computational investigations focusing on this compound itself were not found.

Data Tables

The prompt requires the inclusion of data tables based on the text. However, the literature search did not yield specific quantitative data pertaining to this compound within the context of computational and theoretical investigations for cross-species susceptibility or protein binding affinity. Therefore, it is not possible to generate data tables specifically for this compound based on the provided search results.

Compound Table

this compound

Perfluoroalkyl Substances (PFAS) (general class)

Perfluoroheptanoic acid (PFHpA) pitt.eduresearchgate.net

Perfluorooctanoic acid (PFOA) pitt.edumdpi.comresearchgate.net

Perfluorooctane (B1214571) sulfonate (PFOS) pitt.edumdpi.comresearchgate.netrcees.ac.cn

Perfluorononanoic acid (PFNA) oup.compitt.edu

Perfluorohexanesulfonate (PFHxS) clu-in.orgresearchgate.net

Perfluorohexanoic acid (PFHxA) clu-in.orgresearchgate.net

Perfluorobutanoic acid (PFBA) clu-in.orgresearchgate.net

Perfluorodecanoic acid (PFDA) researchgate.netrcees.ac.cn

Perfluorobutane sulfonate (PFBS) clu-in.org

GenX mdpi.com

F-53 pitt.edu

F-53B pitt.edu

Perfluorotridecanoic acid (PFTriA) chemsociety.org.ng

5:3FTCA chemsociety.org.ng

Perfluoro-3,6-dioxaheptanoic acid (PFDHA) chemsociety.org.ng

4,8-Dioxa-3H-perfluorononanoic acid (ADONA)

Advanced Spectroscopic Characterization of Perfluoroheptane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Perfluoroheptane Research

NMR spectroscopy is a powerful technique for the structural elucidation of fluorinated molecules. nih.govnih.gov The fluorine-19 (¹⁹F) nucleus is particularly well-suited for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio, and high sensitivity, making it the third most receptive NMR nucleus after tritium and protium. wikipedia.orgnih.gov

The ¹⁹F NMR spectrum of this compound (C₇F₁₆) provides a definitive fingerprint of its linear structure, which consists of a seven-carbon chain where all hydrogen atoms have been replaced by fluorine. The different chemical environments of the fluorine atoms—those in the terminal trifluoromethyl (CF₃) groups versus those in the internal difluoromethylene (CF₂) groups—result in distinct signals in the NMR spectrum. The wide chemical shift range of ¹⁹F NMR, spanning approximately 800 ppm, allows for excellent signal dispersion, minimizing the spectral overlap that can complicate proton (¹H) NMR. wikipedia.orgmanchester.ac.uk

The chemical shifts are typically reported relative to a reference standard like trichlorofluoromethane (CFCl₃). slideshare.net For perfluoroalkanes such as this compound, the signals fall into predictable regions.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Perfluoroalkane Moieties

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

Data sourced from general ¹⁹F chemical shift tables. ucsb.edu

Structural elucidation is further confirmed by spin-spin coupling (J-coupling). Homonuclear ¹⁹F-¹⁹F coupling constants are significantly larger than ¹H-¹H couplings and are commonly observed over two, three, four, or even five bonds. wikipedia.orgalfa-chemistry.com This coupling pattern provides unambiguous evidence of the connectivity between different fluorine-containing groups within the molecule.

Purity assessment is another critical application of ¹⁹F NMR. The presence of impurities, such as isomers or residual reactants, would manifest as additional, distinct peaks in the spectrum. manchester.ac.uk Because the signal intensity is directly proportional to the number of nuclei, the integration of these peaks allows for the accurate quantification of the purity of a this compound sample. huji.ac.ilnih.gov

NMR relaxation times, specifically the spin-lattice (T₁) and spin-spin (T₂) relaxation times, offer a window into the molecular dynamics and intermolecular interactions of this compound. researchgate.net T₁ relaxation describes the process by which the nuclear spins return to thermal equilibrium with their surroundings (the "lattice"), while T₂ relaxation describes the decay of spin coherence due to interactions between neighboring spins.

Measurements of T₁ and T₂ can reveal information about the rotational and translational motions of molecules. core.ac.uk For instance, studies on perfluorinated compounds show that relaxation rates are sensitive to temperature and the applied magnetic field strength, which reflects changes in the rotational correlation time (τc) of the molecule. nih.gov In general, faster molecular tumbling leads to longer relaxation times. Shorter relaxation times can indicate restricted motion, molecular aggregation, or interactions with other molecules in the sample.

Relaxation rates are determined by fitting the decay of the NMR signal to exponential functions. nih.gov T₁ measurements often employ an inversion recovery pulse sequence, while T₂ is commonly measured using the Carr-Purcell-Meiboom-Gill (CPMG) sequence. nih.govnih.gov The distinct relaxation behavior of fluorine atoms at different positions within a molecule can provide detailed insights into the local dynamics of the molecular chain. nih.gov

Table 2: General Relationship Between Molecular Dynamics and NMR Relaxation Times

| Molecular Motion | T₁ (Spin-Lattice) Relaxation Time | T₂ (Spin-Spin) Relaxation Time |

|---|---|---|

| Fast Tumbling (e.g., low viscosity) | Long | Long |

| Slow Tumbling (e.g., high viscosity) | Short | Short |

Vibrational Spectroscopy (Infrared and Raman) for this compound Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of molecules. These methods are highly effective for identifying functional groups and confirming molecular structure.

A molecule's vibrational modes are the distinct patterns of atomic motion that occur. For a non-linear molecule like this compound, which contains 23 atoms (N=23), the number of normal vibrational modes is calculated as 3N - 6, resulting in 63 possible vibrations. wikipedia.orguni-siegen.de These vibrations include various types of bond stretching (symmetric and asymmetric) and bending or deformation (rocking, scissoring, twisting, wagging). libretexts.org

The C-F and C-C bonds within this compound have characteristic vibrational frequencies. The intense C-F stretching modes are particularly prominent in the IR spectrum. Raman spectroscopy, which is sensitive to changes in polarizability, is excellent for observing the symmetric vibrations of the perfluorinated carbon backbone. spectroscopyonline.com Research on various per- and polyfluoroalkyl substances (PFAS) has identified common spectral features.

Table 3: Characteristic Raman Spectral Regions for Perfluoroalkyl Substances

| Wavenumber (cm⁻¹) | Associated Vibrational Mode |

|---|---|

| ~725 | CF₂ Symmetric Stretching |

| ~380 | C-C Backbone Deformation |

| ~300 | CF₃ Deformation |

Data adapted from studies on common PFAS compounds. acs.org

Systematic analysis using computational methods like density functional theory (DFT) helps in assigning these observed spectral bands to specific vibrational modes of the molecule. spectroscopyonline.com

The unique set of vibrational frequencies serves as a spectroscopic "fingerprint" for this compound, allowing for its identification even when it is part of a complex mixture. spectroscopyonline.com This capability is crucial for environmental monitoring and industrial quality control. While the spectra of mixtures can be complex, the characteristic peaks of this compound can often be resolved.

Raman spectroscopy is particularly advantageous for analysis in aqueous matrices, as the Raman signal from water is weak and does not typically interfere with the signals from the analyte. arxiv.org Advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal intensity by orders of magnitude, enabling the detection of trace amounts of PFAS. spectroscopyonline.com Furthermore, the combination of vibrational spectroscopy with chemometric methods and machine learning algorithms is a powerful approach for deconvoluting the spectra of complex mixtures and accurately identifying and quantifying the components. arxiv.orgnsf.gov Data fusion, where data from both IR and Raman spectroscopy are combined, can also improve the quantitative analysis of components in a mixture. nih.gov

Mass Spectrometry (MS) Techniques for this compound and Metabolites

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org For this compound (C₇F₁₆), the molecular weight is 388.05 g/mol . nih.govnist.gov

When this compound is analyzed by a technique such as Electron Ionization (EI) mass spectrometry, it is first vaporized and then bombarded with high-energy electrons. This process forms a molecular ion ([C₇F₁₆]⁺˙) which is often unstable and undergoes fragmentation. The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

The fragmentation of n-perfluoroalkanes is distinct from that of their hydrocarbon counterparts. fluorine1.ru It typically involves an initial cleavage event followed by subsequent losses of stable neutral fragments like difluorocarbene (:CF₂). fluorine1.ru The NIST mass spectral library for hexadecafluoroheptane shows characteristic fragment ions.

Table 4: Major Electron Ionization Mass Fragments of this compound

| m/z | Proposed Ion Fragment |

|---|---|

| 69 | [CF₃]⁺ |

| 119 | [C₂F₅]⁺ |

| 131 | [C₃F₅]⁺ |

| 169 | [C₃F₇]⁺ |

| 219 | [C₄F₉]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. nih.govnist.gov

For the analysis of metabolites in biological systems, MS is typically coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). nih.gov LC-MS/MS is a dominant platform in metabolomics for identifying and quantifying metabolites of compounds like this compound in complex biological matrices such as blood serum or tissue. nih.govmdpi.com In tandem MS (MS/MS), a specific precursor ion (e.g., a metabolite) is selected, fragmented, and the resulting product ions are analyzed, providing high specificity and sensitivity. nih.gov Studies on related perfluorinated compounds show that their fragmentation pathways can involve complex rearrangements, such as fluorine shifts, prior to secondary fragmentation. well-labs.comnih.gov

High-Resolution Mass Spectrometry for Trace Analysis and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful and indispensable tool for the trace analysis and impurity profiling of this compound and related per- and polyfluoroalkyl substances (PFAS). duke.edunih.gov Its primary advantage lies in the ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four decimal places or better. ijnrd.org This precision allows for the determination of the elemental composition of unknown compounds, a critical step in identifying impurities for which reference standards may not exist. ijnrd.orgnih.gov

In the context of this compound, impurity profiling is essential to ensure the quality and purity of the compound for its various applications. Impurities can arise from the manufacturing process, degradation, or storage. ijprajournal.comresearchgate.net HRMS enables the detection of these impurities even at trace levels, with some methods achieving detection limits in the nanogram per liter (ng/L) range for PFAS in environmental samples. duke.edu

The process of impurity identification using HRMS involves several steps. Initially, the instrument acquires a full-scan mass spectrum of the sample, capturing data for all ions present. The high resolving power of instruments like the Orbitrap or Time-of-Flight (TOF) analyzers allows for the separation of ions with very similar nominal masses, which might otherwise overlap in lower-resolution instruments. ijnrd.orgnih.gov By analyzing the accurate mass measurement, a list of possible elemental formulas can be generated for a potential impurity. ijnrd.org

Further structural elucidation is achieved through tandem mass spectrometry (MS/MS) experiments. nih.gov In an MS/MS experiment, a specific impurity ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides vital information about the molecule's structure. For a this compound-related impurity, this could reveal the length of perfluoroalkyl chains, the presence of different functional groups, or variations in the carbon backbone. nih.gov This detailed structural information is crucial for establishing the identity of unknown impurities. ijprajournal.com The use of HRMS for broad-scope suspect and non-target screening has become a key strategy for characterizing the full chemical landscape of a sample beyond a predefined list of target analytes. nih.gov

Table 1: Key Advantages of HRMS for this compound Impurity Profiling

Application of GC-MS with Specific Ionization Modes for this compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. agilent.com The choice of ionization mode is critical as it directly influences the type of information obtained from the mass spectrum, particularly the presence and abundance of the molecular ion versus fragment ions. scioninstruments.com

Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization technique used in GC-MS. scioninstruments.com In EI, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and, due to the high energy transferred, extensively fragment. scioninstruments.combris.ac.uk This hard ionization technique results in a reproducible fragmentation pattern that serves as a chemical fingerprint. scioninstruments.com For this compound (C₇F₁₆, molecular weight: 388.05 g/mol ), the EI mass spectrum does not typically show the molecular ion (M⁺• at m/z 388). nist.govnih.gov Instead, it is characterized by a series of perfluoroalkyl fragment ions. The most abundant ion is typically the trifluoromethyl cation ([CF₃]⁺) at m/z 69, with other prominent fragments observed at m/z 119 ([C₂F₅]⁺), 169 ([C₃F₇]⁺), 219 ([C₄F₉]⁺), and so on. nist.govnih.gov While the rich fragmentation is excellent for structural confirmation and library matching against databases like NIST, the absence of the molecular ion makes it difficult to confirm the molecular weight of an unknown compound. scioninstruments.comnist.gov

Chemical Ionization (CI)

To overcome the limitations of EI, softer ionization techniques like Chemical Ionization (CI) are employed. jeolusa.com CI uses a reagent gas (e.g., methane or ammonia) which is first ionized by electrons. jeolusa.com These reagent gas ions then react with the analyte molecules in the gas phase through less energetic processes like proton transfer or adduct formation. scioninstruments.comjeolusa.com This results in significantly less fragmentation and typically produces a prominent quasi-molecular ion, such as [M+H]⁺ in positive chemical ionization (PCI) or [M-H]⁻ in negative chemical ionization (NCI). scioninstruments.comub.edu For this compound, CI would be expected to generate a strong signal corresponding to its molecular weight, confirming the identity of the compound when analyzing complex mixtures. jeolusa.com While CI is excellent for molecular weight determination, it provides less structural information compared to EI. scioninstruments.com Both positive and negative modes of CI have proven useful for the determination of various volatile PFAS. ub.edu

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be coupled with GC. ub.eduwikipedia.org Ionization occurs at atmospheric pressure via a corona discharge. creative-proteomics.com Similar to CI, APCI is a soft ionization method that produces protonated molecules ([M+H]⁺) or adduct ions with minimal fragmentation. wikipedia.orgillinois.edu It is particularly useful for relatively less polar to polar compounds and can accommodate higher mobile phase flow rates. wikipedia.orgnationalmaglab.org The application of APCI coupled with GC-MS/MS has been investigated for the sensitive determination of other volatile PFAS, showing improved sensitivity over other methods. ub.edu For this compound, APCI would be expected to yield an intact molecular ion, making it a valuable tool for sensitive and selective quantification. bris.ac.ukub.edu

Table 2: Comparison of Ionization Modes for GC-MS Analysis of this compound

Advanced Applications and Engineering Research of Perfluoroheptane

Medical and Biomedical Engineering Applications

Perfluoroheptane's biocompatibility, inertness, and ability to interact with ultrasound and magnetic resonance imaging technologies have positioned it as a key compound in several cutting-edge biomedical applications.

Research on this compound in Medical Imaging Contrast Agents

This compound has been extensively researched for its utility in medical imaging, primarily as a component in ultrasound contrast agents and, to a lesser extent, in MRI contrast agents.

Ultrasound Contrast Agents: this compound is utilized in the development of ultrasound contrast agents, often in the form of nanodroplets that can vaporize into microbubbles upon exposure to ultrasound researchgate.netmdpi.comrsc.orgmdpi.com. These microbubbles enhance echogenicity by creating a significant acoustic impedance mismatch with surrounding tissues, thereby improving the visualization of blood vessels and tissue perfusion researchgate.netrsc.orgnih.govahajournals.org. Research has focused on creating monodisperse emulsions of this compound for targeted ultrasound imaging, demonstrating that these emulsions clearly enhance echogenicity rsc.org. Furthermore, this compound-loaded macrophages have been investigated as a novel ultrasound contrast agent for noninvasive detection of atherogenic hotspots in arteries, showing increased echogenicity upon incubation with this compound emulsions nih.gov. Antibody-conjugated perfluorohexane (B1679568) nanodroplets have also been developed for molecular ultrasound imaging, targeting cells overexpressing specific receptors, leading to significantly higher ultrasound amplitude compared to non-targeted agents mdpi.com. The acoustic droplet vaporization (ADV) of this compound nanodroplets is a key mechanism, allowing them to transition from liquid to gas, thereby producing contrast researchgate.netmdpi.commdpi.comfrontiersin.org. Studies have also explored the effect of perfluorocarbon composition, including perfluorohexane, on the stability and image contrast generated from acoustic activation of phase-changing nanodroplet contrast agents nih.gov. Perfluorohexane has also been identified as a component in contrast agents like Imagent, used for improving endocardial border delineation and wall motion assessment in echocardiography thoracickey.comnih.gov.

MRI Contrast Agents: While less common than its use in ultrasound, this compound's fluorine atoms make it a potential candidate for ¹⁹F MRI. ¹⁹F MRI is an emerging technique that can be used to image the location and concentration of cell therapies labeled with fluorine-containing compounds nih.gov. This compound nanoemulsions have been investigated as theranostic agents, capable of providing ultrasound contrast and potentially being used in MRI applications researchgate.net. Some research also explores perfluorocarbon-based agents for MRI, where their properties might influence signal enhancement nih.govwikipedia.orgumons.ac.be.

Dual-Modality Imaging: Perfluorohexane-encapsulated fullerene nanospheres have been developed for dual-modality ultrasound/CT imaging, demonstrating enhanced ultrasound and CT imaging capabilities and synergistic enhancement of high-intensity focused ultrasound ablation nih.govnih.gov.

Development of this compound for Oxygen Transport and Artificial Blood Substitutes

Perfluorocarbons, including this compound, have been investigated for their potential as oxygen carriers and artificial blood substitutes due to their high solubility for oxygen and inertness researchgate.net. Perfluorohexane (PFH) has been noted for its potential oxygen-carrying capacity researchgate.net. These compounds can dissolve large amounts of oxygen and carbon dioxide, and their small size allows them to be emulsified and injected into the bloodstream. While perfluorooctyl bromide (PFOB) has been more extensively studied and approved for certain clinical applications as a blood substitute, the fundamental properties of perfluorocarbons like this compound contribute to this area of research. Their inertness and resistance to biochemical breakdown are advantageous for physiological applications researchgate.net.

Role of this compound in Microfluidic Devices and Biosensors

The unique properties of this compound, such as its low surface tension, immiscibility with water, and chemical inertness, make it highly suitable for applications in microfluidic devices and biosensors.

Microfluidics: In microfluidic systems, this compound can be used as a continuous phase or as a droplet phase for various manipulations. Its low surface tension can facilitate droplet generation and manipulation, which is crucial for applications like cell sorting, drug delivery, and high-throughput screening. Its immiscibility with aqueous solutions allows for the creation of stable multiphase flows, essential for controlling reactions and transporting analytes within microchannels. Research into perfluorocarbon nanodroplets, which can include this compound, highlights their potential in microfluidic applications due to their phase-change properties mdpi.commdpi.com.

Biosensors: The inert nature of this compound can be leveraged in biosensor design to create stable environments for biological components or to act as a medium for specific reactions. Its ability to dissolve gases could also be relevant in certain biosensing mechanisms. While specific applications of this compound in biosensors are less detailed in the provided search results, the broader use of perfluorocarbons in creating stable, low-fouling interfaces in microfluidic biosensing platforms suggests potential roles for this compound.

Materials Science and Engineering Innovations

This compound's thermal stability, dielectric properties, and lubricating characteristics have led to its exploration in advanced materials science and engineering.

This compound as a Component in Optical Fiber Coatings and High-Performance Lubricants

Optical Fiber Coatings: Perfluorinated compounds are known for their low refractive index and excellent dielectric properties, making them suitable for optical fiber coatings. While specific research detailing this compound's direct use in optical fiber coatings is not extensively detailed in the provided snippets, the general properties of perfluorocarbons suggest their potential in this area. Fluorinated polymers and materials are often employed to protect optical fibers and manage light transmission due to their transparency and low refractive index.

High-Performance Lubricants: Perfluorinated compounds are widely recognized for their exceptional lubricating properties, thermal stability, and resistance to chemical degradation, making them ideal for high-performance lubricants in demanding environments. This compound, as a perfluorocarbon, possesses these inherent qualities. Its low surface tension and viscosity at low temperatures, coupled with its stability at high temperatures, contribute to its effectiveness as a lubricant or as a component in lubricant formulations for specialized applications where conventional lubricants fail.

Studies on this compound in Phase Change Materials and Heat Transfer Fluids

This compound's thermal properties, including its phase transition behavior and heat transfer capabilities, have been investigated for applications as phase change materials (PCMs) and heat transfer fluids.

Phase Change Materials (PCMs): Perfluorocarbons can exhibit phase transitions (liquid-solid or liquid-vapor) at specific temperatures, allowing them to store and release thermal energy. This compound's suitability as a PCM would depend on its melting and boiling points, latent heat of fusion, and thermal stability within a desired operating temperature range. While specific studies on this compound as a PCM are not detailed in the provided snippets, the broader class of perfluorocarbons is known for these properties.

Heat Transfer Fluids: this compound's chemical inertness, non-flammability, and wide operating temperature range make it a candidate for specialized heat transfer fluid applications. Its ability to dissolve gases, particularly oxygen, is also a notable characteristic. Research into perfluorocarbons for heat transfer often highlights their dielectric strength, making them suitable for cooling electronic components. The thermal conductivity and heat capacity of this compound would be critical parameters for its effectiveness in such applications.

Q & A

Q. What are the validated methods for synthesizing and characterizing high-purity perfluoroheptane (C₇F₁₆) in laboratory settings?

To ensure purity (>98%), synthesis typically involves telomerization or electrochemical fluorination, followed by fractional distillation under inert atmospheres . Characterization requires a combination of nuclear magnetic resonance (¹⁹F NMR), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR) to confirm molecular structure and rule out isomer contamination . Reproducibility hinges on meticulous documentation of reaction conditions (e.g., temperature, catalyst ratios) and cross-validation with reference standards .

Q. How can researchers optimize analytical detection of this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing hydrophilic interaction columns (HILIC) to resolve this compound from co-eluting per- and polyfluoroalkyl substances (PFAS). Key parameters include:

- Collision energy : Optimized to distinguish fragment ions (e.g., m/z 369 → 169 for this compound sulfonate) .

- Isotopic labeling : Use ¹³C-labeled internal standards to correct matrix effects . Validation requires spiked recovery tests (70–120%) and comparison with certified reference materials .

Advanced Research Questions

Q. What computational frameworks best predict this compound’s solvent-air partitioning behavior?

Quantitative Structure-Property Relationship (QSPR) models trained on system parameters (e.g., Abraham solute descriptors) outperform empirical correlations for fluorinated solvents. For this compound, fragment-based QSPRs incorporating fluorine atom contributions achieve root mean square errors (RMSE) of 0.70 log units for partitioning coefficients . Advanced workflows integrate density functional theory (DFT) to refine solvation free energy predictions, particularly for isomer mixtures .

Q. How should researchers address contradictory data on this compound’s environmental persistence across studies?

Discrepancies often arise from variable detection limits, matrix effects, or isomer-specific degradation rates. Mitigation strategies include:

- Meta-analysis : Apply random-effects models to harmonize datasets, accounting for study heterogeneity (e.g., sampling locations, analytical methods) .

- Isomer separation : Use high-resolution ion mobility spectrometry to quantify individual isomers, as degradation rates vary by branching .

- Quality controls : Adopt Level 3 data criteria (consistent retention times, MS/MS transitions) for semi-quantitative confirmation .

Q. What experimental designs are critical for assessing this compound’s toxicological mechanisms in vitro?

Prioritize human-relevant models, such as primary hepatocyte cultures or 3D organoids, to evaluate mitochondrial dysfunction and peroxisome proliferation. Dose-response studies should:

- Span sub-cytotoxic ranges : 0.1–100 µM, reflecting environmental exposure levels .

- Include mechanistic endpoints : ROS generation (DCFDA assay), PPAR-α activation (luciferase reporters) . Confounding factors (e.g., serum protein binding) require normalization to free analyte concentrations via equilibrium dialysis .

Q. How can ecological risk assessments account for this compound’s bioaccumulation in aquatic ecosystems?

Field studies should measure biota-sediment accumulation factors (BSAFs) in indicator species (e.g., bivalves, fish). Laboratory microcosms must simulate realistic exposure scenarios:

- Trophic transfer assays : Track this compound through algae → Daphnia → fish food chains .

- Sediment aging : Assess bioavailability changes over time using artificially spiked sediments . Data interpretation should differentiate between bioaccumulation (uptake from environment) and biomagnification (trophic transfer) .

Q. What protocols ensure reproducibility in this compound’s solvent applications for material science?

Document solvent purity (e.g., residual fluorotelomer content), degassing procedures, and moisture levels (<10 ppm) to prevent experimental drift. For polymer swelling studies:

- Standardize temperature control : ±0.1°C to minimize thermal expansion artifacts .

- Reference solvents : Compare results with perfluorooctane or perfluorohexane to contextualize chain-length effects . Supplementary materials must detail batch-specific solvent properties (e.g., density, viscosity) .

Q. How do isomer-specific properties of this compound influence its thermodynamic behavior?

Branched isomers exhibit lower boiling points and higher vapor pressures than linear counterparts. Advanced separation techniques include:

- Supercritical fluid chromatography (SFC) : CO₂-based mobile phases with perfluorinated stationary phases .

- Molecular dynamics simulations : Predict isomer-specific solvation shells and diffusion coefficients . Case studies show branched isomers dominate atmospheric transport, while linear isomers persist in aqueous phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.